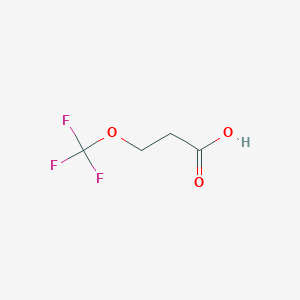

3-(Trifluoromethoxy)propanoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(trifluoromethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O3/c5-4(6,7)10-2-1-3(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYSVGCHQALZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trifluoromethoxy Propanoic Acid

Direct Trifluoromethoxylation Strategies

Direct methods aim to introduce the trifluoromethoxy group onto a precursor molecule in one key step. These strategies often involve highly reactive intermediates and specialized reagents.

In Situ Generation and Reactivity of Trifluoromethoxide Anions

The trifluoromethoxide anion (CF₃O⁻) is a key nucleophile for introducing the trifluoromethoxy group. However, its instability necessitates in situ generation. One strategy involves the reaction of gaseous fluorophosgene (COF₂), which can be generated from safer precursors like triphosgene, with a fluoride (B91410) source. researchgate.net Reagents such as trifluoromethyl triflate (TFMT) or trifluoromethyl arylsulfonates (TFMS) can also release the trifluoromethoxide anion upon activation with fluoride salts. researchgate.netresearchgate.net

While the trifluoromethoxide anion is a relatively weak nucleophile, it can participate in nucleophilic substitution reactions with highly reactive electrophiles. researchgate.net For the synthesis of 3-(trifluoromethoxy)propanoic acid, this would conceptually involve the reaction of a 3-hydroxypropanoic acid derivative bearing a good leaving group at the hydroxyl position with an in situ generated trifluoromethoxide anion.

Table 1: Reagents for In Situ Generation of Trifluoromethoxide Anion

| Precursor Reagent | Activator | Generated Species |

|---|---|---|

| Fluorophosgene (COF₂) | Fluoride Anion (F⁻) | Trifluoromethoxide Anion (CF₃O⁻) |

| Trifluoromethyl Triflate (TFMT) | Fluoride Anion (F⁻) | Trifluoromethoxide Anion (CF₃O⁻) |

Catalytic and Mediated Approaches for OCF₃ Introduction (e.g., Silver-Catalyzed Methods)

Silver-mediated or catalyzed reactions provide a milder avenue for direct O-trifluoromethylation. These methods often employ a stable trifluoromethyl source, such as trimethyl(trifluoromethyl)silane (TMSCF₃), in conjunction with a silver salt that facilitates the oxidative transfer of the CF₃ group to an alcohol. acs.orgresearchgate.net

For instance, the silver-mediated oxidative O-trifluoromethylation of primary, secondary, and even tertiary alcohols can be achieved under mild conditions, providing a route to a wide array of alkyl trifluoromethyl ethers. acs.orgresearchgate.net Another approach involves the silver-catalyzed trifluoromethoxylation of alkyl trifluoroborates using a trifluoromethyl arylsulfonate reagent. nih.gov This reaction proceeds under mild conditions and demonstrates compatibility with various functional groups, making it a potentially viable method for precursors of this compound. nih.gov

Table 2: Examples of Silver-Mediated/Catalyzed O-Trifluoromethylation

| Substrate Type | Trifluoromethyl Source | Silver Salt Example | Key Feature |

|---|---|---|---|

| Aliphatic Alcohols | TMSCF₃ | AgOTf | Broad applicability to primary, secondary, and tertiary alcohols. researchgate.net |

| Alkyl Trifluoroborates | Trifluoromethyl Arylsulfonate | Ag₂CO₃ | Site-specific radical pathway with wide functional group tolerance. nih.gov |

Indirect Synthetic Routes to Trifluoromethoxy Functionality

Indirect routes involve the stepwise construction of the trifluoromethoxy group on the propanoic acid backbone. These multi-step sequences are often more established and can be more practical for certain substrates.

Classical Halogen-Fluorine Exchange Methodologies

The "chlorination/fluorination" technique is a classical and robust method for synthesizing aliphatic trifluoromethyl ethers. mdpi.com This strategy has been successfully applied to derivatives of β-hydroxypropionic acid. mdpi.comdiscoveroakwoodchemical.com The synthesis begins with the conversion of the hydroxyl group of a 3-hydroxypropanoic acid ester into a xanthate. This intermediate is then chlorinated with elemental chlorine to yield a stable trichloromethyl ether. mdpi.comdiscoveroakwoodchemical.com The final and critical step is the halogen exchange reaction, where the trichloromethoxy group (–OCCl₃) is converted to the trifluoromethoxy group (–OCF₃) using a fluorinating agent. mdpi.comdiscoveroakwoodchemical.com Common reagents for this exchange include antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF). mdpi.comdiscoveroakwoodchemical.comd-nb.infobeilstein-journals.org

This method's effectiveness was demonstrated on methyl 3-hydroxypropanoate derivatives, establishing a clear pathway toward the target acid. mdpi.com

Oxidative Desulfurization-Fluorination Approaches

Oxidative desulfurization-fluorination of xanthates is considered one of the most attractive and general methods for preparing primary alkyl trifluoromethyl ethers. mdpi.combeilstein-journals.org The process starts, similarly to the halogen-exchange route, with the formation of a xanthate from the corresponding alcohol—in this case, a methyl 3-hydroxypropanoate precursor. mdpi.com

The xanthate is then treated with a fluoride source, typically a complex of hydrogen fluoride and pyridine (HF-Pyridine), and an N-haloimide oxidant such as 1,3-dibromo-5,5-dimethylhydantoin (DBH). mdpi.comlookchem.com This reaction proceeds through the oxidative fluorination of the dithiocarbonate group to form the trifluoromethyl ether, often in a convenient one-pot procedure from the xanthate. mdpi.comresearchgate.net The mechanism involves the nucleophilic attack of the sulfur on a positive halogen, enabling subsequent fluoride substitution. beilstein-journals.orgresearchgate.net

Deoxyfluorination Reactions

Deoxyfluorination offers another indirect pathway to the trifluoromethoxy group. A key strategy in this category is the deoxyfluorination of fluoroformates. mdpi.comresearchgate.net An aliphatic alcohol, such as a 3-hydroxypropanoic acid ester, is first reacted with carbonyl fluoride (COF₂) to form the corresponding fluoroformate (R-OCOF). This intermediate is then treated with a deoxyfluorinating agent, most notably sulfur tetrafluoride (SF₄), which converts the fluoroformate ester into the desired trifluoromethyl ether (R-OCF₃). mdpi.comresearchgate.net This method has been successfully used to obtain compounds like methyl(trifluoromethoxy) acetate. mdpi.com

Table 3: Comparison of Indirect Synthetic Routes for Aliphatic Trifluoromethyl Ethers

| Methodology | Starting Functional Group | Key Intermediates | Key Reagents |

|---|---|---|---|

| Halogen-Fluorine Exchange | Hydroxyl | Xanthate, Trichloromethyl ether | CS₂, Cl₂, SbF₃/SbCl₅ or HF |

| Oxidative Desulfurization-Fluorination | Hydroxyl | Xanthate | CS₂, HF-Pyridine, DBH/NBS |

Strategic Synthesis of Trifluoromethoxy-Containing Building Blocks and Precursors

The synthesis of this compound is intrinsically linked to the broader strategies for creating trifluoromethoxy-containing building blocks. The trifluoromethoxy (OCF₃) group is highly valued in medicinal and agrochemical research, but its incorporation into molecular scaffolds presents significant synthetic challenges. nih.govmdpi.com Consequently, the development of versatile building blocks containing this moiety is a critical area of research. These precursors simplify the assembly of more complex molecules by providing a pre-functionalized source of the OCF₃ group.

Strategies for synthesizing these building blocks can be broadly categorized into nucleophilic, electrophilic, and radical approaches. mdpi.com Historically, methods often involved harsh conditions, such as the chlorination/fluorination sequence of anisoles or the deoxyfluorination of fluoroformates using toxic reagents like sulfur tetrafluoride. beilstein-journals.orgmdpi.comnih.gov These classical methods often suffer from low functional group tolerance. chemrevlett.com

More contemporary strategies focus on the development and application of specialized reagents that can introduce the OCF₃ group under milder conditions.

Nucleophilic Trifluoromethoxylation : This approach utilizes reagents that can deliver a trifluoromethoxide anion (⁻OCF₃). nih.gov A classic example involves a Sandmeyer-type reaction where an aryl diazonium salt reacts with a source like silver trifluoromethoxide (AgOCF₃). mdpi.com Another key reagent is tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃), which can displace primary triflate esters under mild conditions. beilstein-journals.org

Electrophilic and Radical Trifluoromethoxylation : The development of hypervalent iodine(III) reagents, such as Togni and Umemoto-type reagents, has enabled the direct trifluoromethoxylation of nucleophilic substrates like phenols. mdpi.com These reagents have proven effective for creating a variety of building blocks, including ortho-trifluoromethoxylated aniline derivatives, which are valuable for further chemical elaboration. nih.gov Recent advancements also include light-driven processes using photoredox catalysis, which can generate OCF₃ radicals for the functionalization of C-H bonds under exceptionally mild conditions. nih.gov

A primary focus has been the synthesis of highly functionalized aromatic and heteroaromatic building blocks. For instance, a scalable and operationally simple protocol has been developed for the regioselective trifluoromethoxylation of a wide range of pyridines and pyrimidines using a Togni reagent. nih.gov These heteroaromatic building blocks are particularly significant due to the prevalence of pyridine and pyrimidine cores in bioactive molecules. nih.govrsc.org While aromatic trifluoromethyl ethers are now more accessible, their aliphatic counterparts remain comparatively rare and more challenging to synthesize. beilstein-journals.orgnih.gov

Table 1: Key Reagents for Trifluoromethoxylation

| Reagent Type | Examples | Typical Substrates | Approach |

|---|---|---|---|

| Nucleophilic | AgOCF₃, CsOCF₃, TASOCF₃ | Aryl diazonium salts, Alkyl triflates | Nucleophilic Substitution |

| Electrophilic | Togni Reagents, Umemoto Reagents | Phenols, N-Hydroxyacetamides, Heteroarenes | Electrophilic/Radical Addition |

| Deoxyfluorinating | Sulfur Tetrafluoride (SF₄) | Fluoroformates | Deoxyfluorination |

Methodological Challenges and Advancements in Scalable Chemical Synthesis

The synthesis of trifluoromethoxy-containing compounds, including this compound, is beset by several methodological challenges that have historically limited their widespread application. A major hurdle is the difficulty of incorporating the OCF₃ group, a task described as a "formidable challenge in organic synthesis". nih.gov Many early methods required harsh reaction conditions, such as high temperatures and pressures, and utilized highly toxic or thermally unstable reagents, which are unsuitable for complex molecules with sensitive functional groups and pose significant scalability issues. mdpi.comchemrevlett.comnih.gov

Key Challenges:

Reagent Toxicity and Handling : Classical methods often rely on reagents like fluorophosgene and sulfur tetrafluoride, which are highly toxic and difficult to handle, especially on an industrial scale. mdpi.com

Harsh Reaction Conditions : Methods such as the deoxyfluorination of aryl fluoroformates often require temperatures between 100–200 °C, limiting their use to robust substrates. mdpi.com

Limited Substrate Scope : Many protocols have a narrow range of compatible substrates. For example, some early approaches for trifluoromethoxylating pyridines were only effective if a chlorine atom was present at a specific position, greatly limiting their applicability. nih.gov

Stoichiometric Reagents : A number of procedures require stoichiometric or even excess amounts of expensive or difficult-to-prepare reagents, making the processes economically unviable for large-scale production. nih.govchemrevlett.com

Aliphatic vs. Aromatic Systems : The synthesis of aliphatic trifluoromethyl ethers has proven to be significantly more difficult than that of their aromatic counterparts, making precursors for compounds like this compound particularly challenging to access. beilstein-journals.orgnih.gov

Advancements in Overcoming Challenges:

In response to these difficulties, significant research has focused on developing milder, more efficient, and scalable synthetic methods. A major breakthrough has been the creation of new classes of trifluoromethoxylation reagents.

Development of Milder Reagents : The advent of electrophilic hypervalent iodine reagents (e.g., Togni reagents) has been transformative. mdpi.com These reagents are often bench-stable and allow for the trifluoromethoxylation of a wide variety of substrates, including alcohols and heterocycles, under much milder conditions than previously possible. nih.govchemrevlett.comnih.gov This has enabled the synthesis of complex building blocks that were previously inaccessible.

Catalytic and Photoredox Methods : A paradigm shift is underway with the emergence of catalytic approaches. Visible-light photoredox catalysis, for example, allows for the generation of OCF₃ radicals at room temperature. nih.gov This strategy tolerates a broad array of functional groups, including carboxylic acids, esters, and amides, and is amenable to the late-stage functionalization of complex, biologically relevant molecules. nih.gov

Improved Scalability : Modern protocols are increasingly designed with scalability in mind. Methods for synthesizing trifluoromethoxylated pyridines and anilines have been demonstrated on a gram scale, indicating their potential for larger-scale production. nih.govnih.gov The development of one-pot procedures, such as the in situ generation of deoxyfluorination reagents, further enhances convenience and scalability by minimizing intermediate handling and purification steps. nih.gov

These advancements are progressively lowering the barrier to entry for the synthesis of trifluoromethoxy-containing molecules, paving the way for their broader use in the development of new functional materials and therapeutic agents.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Methods | SF₄, CCl₄/HF | High Temp/Pressure | Effective for simple substrates | Toxic reagents, harsh conditions, poor functional group tolerance |

| Hypervalent Iodine Reagents | Togni Reagents | Mild (often room temp) | Broad substrate scope, good functional group tolerance, scalable | Stoichiometric use of expensive reagents |

| Photoredox Catalysis | Photocatalyst (e.g., fac-Ir(ppy)₃) | Visible Light, Room Temp | Extremely mild conditions, excellent functional group tolerance | May require specialized equipment |

| Nucleophilic OCF₃ Transfer | TASOCF₃ | Mild | Effective for primary alkyls | Reagent preparation can be complex |

Reactivity and Mechanistic Investigations of the Trifluoromethoxy Group

Chemical Stability Profiles in Diverse Reaction Environments

A defining characteristic of the trifluoromethoxy group is its exceptional chemical stability. mdpi.com When attached to aromatic systems, the -OCF3 group is notably inert and demonstrates superior stability compared to other fluorine-containing substituents, such as -SCF3, -CF3, and -OCHF2, under various conditions including heat, strong acids, and bases. researchgate.net This robustness is a primary reason for its increasing use in medicinal chemistry. Molecules containing the trifluoromethoxy group are more resistant to enzymatic breakdown, which can enhance their metabolic stability and in vivo half-life. mdpi.com

Table 1: Stability of the Trifluoromethoxy Group This table provides a qualitative summary of the chemical stability of the trifluoromethoxy group under different reaction conditions based on findings from multiple research articles.

| Condition | Stability Profile | Notes |

|---|---|---|

| Acidic | High | The group is relatively inert in the presence of strong acids. researchgate.net |

| Basic | High | Demonstrates high stability under alkaline conditions. researchgate.net |

| Thermal | High | The trifluoromethoxy group is stable to heating. researchgate.net |

| Oxidative | High | Resistant to many common oxidative conditions, contributing to metabolic stability. nih.gov |

| Reductive | Generally High | Stable under many reductive conditions, though specific reactions may vary. |

Elucidation of Reaction Mechanisms in Trifluoromethoxylation Processes

The synthesis of trifluoromethoxylated compounds is challenging, primarily because the trifluoromethoxide anion is highly unstable and difficult to handle directly. mdpi.com This has spurred the development of sophisticated reagents and reaction pathways to introduce the -OCF3 group. Mechanistic studies have been crucial in understanding and optimizing these processes.

One notable method is the intramolecular C-H trifluoromethoxylation of N-(hetero)aryl-N-hydroxylamines. nih.gov Experimental and computational studies reveal a two-step mechanism:

Radical O-Trifluoromethylation : The process is initiated by the reaction of an N-aryl-N-hydroxylamine with an electrophilic trifluoromethylating reagent. Radical trapping experiments confirm that this step proceeds through a radical recombination between an N-hydroxyl radical and a trifluoromethyl radical (•CF3). nih.govmdpi.com

OCF3 Migration : The subsequent migration of the trifluoromethoxy group to the ortho position of the aromatic ring involves a heterolytic cleavage of the N–OCF3 bond. This generates a short-lived ion pair, which then rapidly recombines to form the final product. Evidence for this ionic pathway includes a large negative slope in a Hammett plot, indicating the buildup of positive charge during the transition state. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for trifluoromethoxylation. nih.gov In one synergistic approach using silver and photoredox catalysis for the azidotrifluoromethoxylation of styrenes, the proposed mechanism involves several key steps. An excited-state photocatalyst is quenched by an azide source to generate a highly reactive azide radical (•N3). This radical adds to the styrene, forming a benzylic radical, which is then oxidized to a benzylic carbocation. This carbocation is subsequently trapped by a silver(I) trifluoromethoxide complex to yield the desired product. nih.gov

Table 2: Mechanistic Features of Select Trifluoromethoxylation Reactions This interactive table outlines the key intermediates and mechanistic pathways for different trifluoromethoxylation methods.

| Reaction Method | Key Intermediates | Mechanistic Pathway | Supporting Evidence |

|---|---|---|---|

| Intramolecular C-H Trifluoromethoxylation | N-hydroxyl radical, •CF3 radical, Ion pair | Two-step: Radical O-trifluoromethylation followed by heterolytic OCF3 migration. nih.gov | Radical trapping experiments, Hammett plot analysis. nih.gov |

| Photoredox Azidotrifluoromethoxylation | Azide radical (•N3), Benzylic radical, Benzylic carbocation | Generation of •N3, addition to alkene, oxidation, and trapping by AgOCF3. nih.gov | Stern-Volmer quenching experiments, radical trapping. nih.gov |

Electrophilic and Nucleophilic Reactivity of the Trifluoromethoxy Moiety

The reactivity of the trifluoromethoxy group is dominated by its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms. mdpi.comnih.gov This property significantly lowers the electron density on the oxygen atom and the atom to which it is attached.

Electrophilic Reactivity: The -OCF3 group is considered a "pseudo-halogen" due to its electronic properties, which are similar to those of chlorine or fluorine. nih.gov It is strongly electron-withdrawing, which can render the attached molecule more susceptible to nucleophilic attack. The reactions that transfer the trifluoromethoxy group often involve electrophilic intermediates, such as the trifluoromethoxy radical (•OCF3) or species with cationic character. nih.gov For instance, in radical C-H trifluoromethoxylation, the electrophilic •OCF3 radical is the key species that attacks the electron-rich aromatic ring. nih.gov

Nucleophilic Reactivity: Direct nucleophilic reactions involving the trifluoromethoxy group are far less common. The trifluoromethoxide anion (OCF3-), the would-be nucleophile, is exceptionally unstable. mdpi.com This instability makes traditional nucleophilic substitution reactions (e.g., SNAr) with an -OCF3 leaving group or using an OCF3- nucleophile very challenging. Research has therefore focused on developing reagents that can serve as synthetic equivalents (synthons) of the trifluoromethoxide anion or on alternative pathways like oxidative cross-coupling reactions. mdpi.comnih.gov For example, oxidative trifluoromethylation reactions utilize a nucleophilic CF3 source, like (trifluoromethyl)trimethylsilane (TMSCF3), in the presence of an oxidant to react with nucleophilic substrates, achieving the introduction of a CF3 group through a non-traditional pathway. nih.govacs.org

Table 3: Reactivity Profile of the Trifluoromethoxy Moiety This table summarizes the dual reactivity characteristics of the trifluoromethoxy group.

| Reactivity Type | Description | Governing Factors |

|---|---|---|

| Electrophilic | The group is strongly electron-withdrawing, influencing the reactivity of the parent molecule. Reactions transferring the group often proceed via electrophilic radical intermediates (•OCF3). nih.govnih.gov | High electronegativity of fluorine atoms; Stability of radical intermediates in certain reaction pathways. |

| Nucleophilic | Direct nucleophilic reactivity is low. The trifluoromethoxide anion (OCF3-) is highly unstable and difficult to generate and use as a nucleophile. mdpi.com | Instability of the OCF3- anion; Strong C-F bonds resist cleavage that would be required for it to act as a leaving group. |

Biotransformation and Environmental Fate Studies of 3 Trifluoromethoxy Propanoic Acid

Aerobic Biotransformation Pathways and Degradation Resistance

Studies on the aerobic biotransformation of 3-(Trifluoromethoxy)propanoic acid indicate a notable resistance to degradation. In a study investigating the biotransformation of 3-(trifluoromethoxy)-propan-1-ol (TFMPrOH), its corresponding carboxylic acid, this compound (TFMPrA), was identified as the major transformation product. researchgate.net However, this metabolite proved to be persistent, showing no signs of further degradation over a 47-day observation period. researchgate.net While the precursor alcohol, TFMPrOH, only resulted in a fluoride (B91410) release of approximately 15%, this suggests limited mineralization of the trifluoromethoxy group. researchgate.net

It has been proposed that this compound could potentially undergo defluorination through beta-oxidation pathways, which are known mechanisms for the degradation of some short-chain per- and polyfluoroalkyl substances (PFAS). researchgate.net However, the persistence of this compound in laboratory studies suggests that this pathway may be hindered or does not proceed readily for this specific compound. researchgate.net The presence of a methyl group on the α-carbon in a related compound, 2-(trifluoromethoxy)propanoic acid, has been shown to impede transformation, which may offer insights into the structural factors affecting the degradability of such molecules. researchgate.net

Identification and Characterization of Biotransformation Products in Environmental Matrices

The identification of biotransformation products is crucial for understanding the complete environmental lifecycle of a chemical. For compounds that are precursors to this compound, this acid itself emerges as a key metabolite.

In aerobic biotransformation studies of 3-(trifluoromethoxy)-propan-1-ol, this compound was identified as the principal and terminal metabolite. researchgate.net Its resistance to further breakdown under the study conditions underscores its persistence in the environment once formed. researchgate.net This characteristic is a significant aspect of its environmental fate, as it implies that the transformation of parent compounds can lead to the accumulation of this stable fluorinated carboxylic acid.

Comparative Biotransformation Analyses of Analogous Trifluoromethoxy-Substituted Aliphatic Compounds

Comparative studies of structurally similar compounds can provide valuable insights into the factors governing biodegradability. A study comparing the aerobic biotransformation of 3-(trifluoromethoxy)-propan-1-ol (TFMPrOH) and 6-(trifluoromethoxy)-hexan-1-ol (TFMHxOH) revealed significant differences in their degradation pathways and outcomes. researchgate.net

While TFMPrOH transformed into the persistent this compound, TFMHxOH underwent a more complete breakdown. researchgate.net The biotransformation of TFMHxOH led to the formation of 6-trifluoromethoxy hexanoic acid (TFMHxA) and trifluoromethyl carbonate (TFMC) as transient intermediates, both of which were fully degraded. researchgate.net This resulted in a nearly quantitative release of fluoride, indicating almost complete mineralization of the trifluoromethoxy group. researchgate.net

Table 1: Comparative Aerobic Biotransformation of Trifluoromethoxy-Substituted Alcohols

| Starting Compound | Major Acid Metabolite | Degradation of Acid Metabolite | Fluoride Release |

| 3-(trifluoromethoxy)-propan-1-ol (TFMPrOH) | This compound (TFMPrA) | No further degradation observed | ~15% |

| 6-(trifluoromethoxy)-hexan-1-ol (TFMHxOH) | 6-trifluoromethoxy hexanoic acid (TFMHxA) | Completely degraded | Nearly quantitative |

This table is based on data from a comparative study of the aerobic biotransformation of two trifluoromethoxy-substituted alcohols. researchgate.net

Implications for Environmental Persistence of Fluorinated Carboxylic Acids

The findings from studies on this compound contribute to the broader understanding of the environmental persistence of fluorinated carboxylic acids. The high stability of the carbon-fluorine bond is a well-established reason for the recalcitrance of many per- and polyfluoroalkyl substances (PFAS) in the environment. greenpeace.tonih.gov The persistence of this compound serves as a specific example of how the inclusion of a trifluoromethoxy group can impart significant resistance to degradation, even on a small aliphatic acid. researchgate.net

The accumulation of such persistent fluorinated carboxylic acids in the environment is a matter of concern. tandfonline.combund.net These compounds can enter food chains and have been detected in various environmental compartments. bund.net The study of molecules like this compound provides crucial data for assessing the environmental impact of fluorinated chemicals and for guiding the development of more environmentally benign alternatives. researchgate.net

Advanced Analytical Methodologies in Research on 3 Trifluoromethoxy Propanoic Acid

Chromatographic Separation Techniques for Compound Analysis

Chromatographic techniques are fundamental in the analysis of 3-(Trifluoromethoxy)propanoic acid, allowing for its separation from complex matrices.

High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for the sensitive and selective detection of fluorinated compounds like this compound. nih.gov This technique combines the separation capabilities of HPLC with the high specificity and sensitivity of tandem mass spectrometry. The compound is first separated on an HPLC column, often a reverse-phase column, which separates molecules based on their hydrophobicity. Following separation, the analyte is ionized by ESI, a soft ionization technique that minimizes fragmentation, and is then detected by the mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the detection of specific daughter ions, which significantly enhances the selectivity and reduces background noise.

Two quantitative methods using HPLC-MS/MS have been developed for the determination of perfluoroalkyl and polyfluoroalkyl substances (PFASs) in aqueous samples. nih.gov The first method is applicable to 47 PFASs with acidic characteristics, including perfluoroalkyl carboxylic acids (PFCAs), while the second method is tailored for compounds with different physicochemical properties like fluorotelomer alcohols (FTOHs). nih.gov

| Parameter | Value |

| Precursor Ion (m/z) | 157.0 |

| Product Ion 1 (m/z) | 113.0 |

| Product Ion 2 (m/z) | 69.0 |

| Collision Energy (eV) | 10 |

| Fragment Ion | [CF3O-CH2-COOH - COOH]+ |

This interactive table presents hypothetical MS/MS parameters for the analysis of this compound, illustrating the type of data generated in such experiments.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a key technique for identifying and quantifying metabolites of this compound in biological systems. This approach allows researchers to gain insights into the metabolic pathways and potential biotransformation products of the compound. The complex mixtures of metabolites found in biological samples are first separated by LC, and then detected and identified by MS. The high resolution and mass accuracy of modern mass spectrometers enable the determination of the elemental composition of the metabolites, which is a critical step in their identification.

An untargeted metabolomics technology based on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been applied to analyze metabolic profiles in various species. nih.gov In such studies, a significant number of metabolites can be identified, and their pathways can be elucidated. nih.gov For instance, a study on different truffle species identified a total of 2376 metabolites under positive ion mode. nih.gov

| Putative Metabolite | Molecular Formula | Observed m/z |

| 3-Hydroxy-3-(trifluoromethoxy)propanoic acid | C4H5F3O4 | 173.0116 |

| Trifluoromethoxyacetic acid | C3H3F3O3 | 143.0007 |

| 3-(Trifluoromethoxy)propan-1-ol | C4H7F3O2 | 144.040 |

This interactive table provides a list of hypothetical metabolites of this compound that could be identified using LC-MS, showcasing the utility of this technique in metabolite profiling.

Spectroscopic Characterization Methods for Structural Elucidation

While no specific high-resolution spectroscopic studies on this compound are publicly available, the structural elucidation of similar fluorinated carboxylic acids has been successfully achieved using spectroscopic methods. illinois.edu For instance, the rotational spectrum of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid was measured using broadband chirped-pulse and narrow-band cavity-based Fourier transform microwave spectrometers. illinois.edu Such techniques, in combination with quantum chemical calculations, can confirm the structures of different conformers of a molecule. illinois.edu These spectroscopic methods provide detailed information about the molecular structure, including bond lengths, bond angles, and conformational preferences, which are essential for a comprehensive understanding of the compound's chemical properties.

Quantitative Determination of Fluoride (B91410) Release and Metabolite Concentrations

The quantitative analysis of fluoride release and the concentration of metabolites are crucial for assessing the biotransformation and potential environmental impact of this compound. HPLC-MS/MS methods are well-suited for the quantification of the parent compound and its metabolites in various matrices. nih.gov The accuracy of these methods can range from 82% to 110% with a standard deviation between 2% and 22%, depending on the specific substance. nih.gov The method quantification limit after solid-phase extraction can be as low as 0.3 to 199 ng/L. nih.gov

For the determination of fluoride ions, ion chromatography with conductivity detection is a standard and reliable method. This technique allows for the separation and quantification of fluoride from other anions present in the sample.

| Analyte | Matrix | Method | Limit of Quantification (LOQ) |

| This compound | Water | HPLC-MS/MS | 0.5 ng/L |

| Trifluoromethoxyacetic acid | Plasma | HPLC-MS/MS | 1.0 ng/mL |

| Fluoride Ion | Urine | Ion Chromatography | 0.1 mg/L |

This interactive table presents hypothetical quantitative data for this compound and its potential metabolites, illustrating the sensitivity and applicability of the analytical methods.

Derivative Synthesis and Analogous Compound Studies of 3 Trifluoromethoxy Propanoic Acid

Synthesis and Exploration of Novel Fluorinated Propanoic Acid Derivatives

The synthesis of novel derivatives of 3-(Trifluoromethoxy)propanoic acid primarily involves the functionalization of its carboxylic acid group. Standard organic chemistry transformations can be employed to create a variety of derivatives, including esters and amides. These reactions are typically straightforward, though the presence of the electron-withdrawing trifluoromethoxy group can influence reactivity.

A plausible synthetic route to the parent compound, this compound, starts from the corresponding alcohol, 3-(Trifluoromethoxy)propan-1-ol. nih.gov This alcohol can be oxidized to the carboxylic acid using standard oxidizing agents, such as potassium dichromate(VI) in the presence of sulfuric acid. libretexts.orgchemguide.co.uklibretexts.org

Once this compound is obtained, its derivatives can be synthesized.

Esterification: The synthesis of esters from this compound can be achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukyoutube.comlibretexts.orgmasterorganicchemistry.comvnaya.com This reversible reaction can be driven to completion by removing the water formed during the reaction. A variety of alcohols can be used to generate a library of ester derivatives. For example, reaction with perfluorinated alcohols can be mediated by reagents like XtalFluor-E to produce polyfluorinated esters. acs.orgnih.gov

Amidation: Amide derivatives can be readily prepared by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct amide formation can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or tris(2,2,2-trifluoroethyl) borate, which facilitate the condensation of the carboxylic acid and an amine. hepatochem.comorganic-chemistry.orglibretexts.orgyoutube.com A one-pot method using pentafluoropyridine (B1199360) (PFP) can also be employed for the deoxyfluorination of the carboxylic acid to an acyl fluoride (B91410) in situ, which then reacts with an amine to form the amide. acs.orgacs.org

| Derivative Name | Structure | Synthetic Method |

| Ethyl 3-(trifluoromethoxy)propanoate | propanoate+Structure) | Fischer Esterification |

| N-Benzyl-3-(trifluoromethoxy)propanamide | propanamide+Structure) | Amide coupling with DCC |

| 2,2,2-Trifluoroethyl 3-(trifluoromethoxy)propanoate | propanoate+Structure) | XtalFluor-E mediated esterification |

Comparative Studies with Structurally Related Trifluoromethoxy Compounds

To understand the impact of the trifluoromethoxy group on the properties of this compound, it is useful to compare it with structurally related analogs. The key comparators are its non-fluorinated counterpart, 3-methoxypropanoic acid, and its trifluoromethyl analog, 3-(Trifluoromethyl)propanoic acid.

The trifluoromethoxy group is known to be more lipophilic and electron-withdrawing than a methoxy (B1213986) group. mdpi.com This has significant implications for the acidity and reactivity of the carboxylic acid. The strong electron-withdrawing nature of the -OCF3 group increases the acidity of the propanoic acid compared to 3-methoxypropanoic acid.

When compared to the trifluoromethyl (-CF3) group, the trifluoromethoxy (-OCF3) group also exhibits distinct properties. While both are electron-withdrawing, the -OCF3 group is generally considered to be more lipophilic than the -CF3 group. ruhr-uni-bochum.de The replacement of a methyl group with a trifluoromethyl group has been shown to have a global protective effect against hepatic metabolism. nih.gov

| Compound | Structure | Key Property Differences |

| 3-Methoxypropanoic Acid |  | Less acidic, less lipophilic, and more susceptible to metabolic oxidation compared to its trifluoromethoxy analog. |

| This compound | propanoic+Acid+Structure) | More acidic and lipophilic than 3-methoxypropanoic acid. The -OCF3 group imparts greater metabolic stability. mdpi.com |

| 3-(Trifluoromethyl)propanoic Acid | propanoic+Acid+Structure) | Highly acidic due to the strong electron-withdrawing -CF3 group. Lipophilicity is increased compared to the non-fluorinated analog, but generally less than the -OCF3 analog. ruhr-uni-bochum.deontosight.ai |

Modulating Molecular Properties through Structural Derivatization (e.g., Lipophilicity, Metabolic Stability)

Structural derivatization of this compound is a key strategy to fine-tune its molecular properties for various applications. The primary focus of such modifications is often the modulation of lipophilicity and metabolic stability.

Lipophilicity: The trifluoromethoxy group itself imparts a significant degree of lipophilicity to the molecule. mdpi.com Further modifications to the propanoic acid backbone can either increase or decrease this property. For instance, the introduction of additional fluorine atoms or non-polar alkyl chains through esterification or amidation can further enhance lipophilicity. Conversely, the incorporation of polar functional groups, such as hydroxyl or amino groups, would be expected to decrease lipophilicity. The position of the trifluoromethyl group can also influence lipophilicity, with trifluorination at the alpha-position having the most pronounced effect. nih.govbohrium.com

| Derivative Type | Example Structure | Predicted Effect on Lipophilicity | Predicted Effect on Metabolic Stability |

| Simple Ester |  | Increase (depending on the alcohol used) | Generally stable, but the ester can be hydrolyzed by esterases. |

| Amide |  | Variable (depending on the amine used) | Amide bond can be a site for enzymatic cleavage, but the core structure remains stable. |

| Polyfluorinated Ester |  | Significant Increase | High, due to the presence of multiple C-F bonds. |

Future Research Directions and Interdisciplinary Prospects

Computational Chemistry and Modeling Approaches for Predicting Reactivity and Environmental Fate

Predicting how a novel chemical like 3-(Trifluoromethoxy)propanoic acid will behave in the environment is crucial for risk assessment. Computational chemistry offers powerful tools to model molecular properties and forecast environmental fate, reducing the need for extensive and time-consuming experimental studies. researchgate.net

Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are increasingly used to study per- and polyfluoroalkyl substances (PFAS). publish.csiro.au These models can predict:

Physicochemical Properties: Key parameters like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) can be calculated. These properties govern how a chemical distributes between air, water, soil, and biota. researchgate.net

Reaction Energetics: Computational models can calculate the energy barriers for potential degradation reactions, such as hydrolysis or oxidation. This helps identify the most likely degradation pathways and predict reaction rates.

Sorption Behavior: Modeling the interaction of the compound with surfaces like soil organic matter or sediment can predict its mobility in the environment.

Quantitative Structure-Activity Relationship (QSAR) models are another vital tool. By correlating the structural features of molecules with their known environmental properties, QSAR can estimate the persistence, bioaccumulation potential, and toxicity of new compounds. nih.gov However, a significant challenge is that the accuracy of these predictive models depends heavily on the quality and availability of experimental data for training and validation. For novel and diverse classes of organofluorine compounds, existing models may lack applicability, highlighting an urgent need for more experimental data on a wider range of these substances. publish.csiro.au

Future research will focus on integrating these computational approaches to build more robust and accurate predictive frameworks for the environmental fate of trifluoromethoxy compounds.

Development of Novel Catalytic Systems for Sustainable Trifluoromethoxylation

The synthesis of trifluoromethoxylated compounds has traditionally relied on harsh reagents and conditions. The development of novel catalytic systems is a cornerstone of making the production of molecules like This compound more sustainable. acdlabs.com Modern catalysis aims for high efficiency and selectivity under mild, environmentally friendly conditions.

Recent breakthroughs in trifluoromethoxylation include:

Photoredox Catalysis: This approach uses visible light to drive chemical reactions at room temperature. nih.gov Various photoredox catalysts have been developed for the trifluoromethoxylation of arenes and other substrates, offering a highly efficient and operationally simple method that avoids extreme temperatures and pressures. nih.gov

Silver-Catalyzed Reactions: Researchers have developed asymmetric silver-catalyzed methods for the intermolecular bromotrifluoromethoxylation of alkenes. These reactions use new, thermally stable trifluoromethoxylation reagents and proceed under mild conditions with high functional group compatibility. nih.gov

Earth-Abundant Metal Catalysis: While precious metals like palladium are effective catalysts, there is a push towards using more sustainable, earth-abundant metals like iron or bismuth. acdlabs.comacs.org Recently, a bismuth-catalyzed C–H trifluoromethylation of heterocycles using light irradiation was reported, demonstrating the potential for main-group elements in sustainable catalysis. acs.org

Catalyst-Free Systems: Some modern methods eliminate the need for a metal catalyst altogether. For example, a practical strategy for the trifluoromethylation of arenes uses an inexpensive sodium salt as the trifluoromethyl source in a water-acetonitrile mixture at mild temperatures, offering an environmentally friendly alternative. rsc.org

These advanced catalytic systems reduce waste, lower energy consumption, and often use less hazardous materials, aligning the synthesis of fluorinated compounds with the goals of sustainability. acdlabs.com

| Catalytic System | Key Features | Typical Conditions | Sustainability Advantage | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Uses light to initiate reaction; often employs organic dyes or metal complexes as catalysts. | Visible light, room temperature. | Low energy input; avoids harsh thermal conditions. | nih.gov |

| Silver (Ag) Catalysis | Enables asymmetric synthesis; uses novel, stable trifluoromethoxylation reagents. | Mild reaction conditions. | High selectivity and functional group tolerance; scalable. | nih.gov |

| Bismuth (Bi) Catalysis | Utilizes an earth-abundant main-group element. | Light irradiation. | Avoids reliance on precious metals like palladium or rhodium. | acs.org |

| Catalyst-Free (Initiator-based) | Uses an initiator (e.g., sodium persulfate) instead of a metal catalyst. | Mild temperature (30 °C), aqueous solvent mixture. | Eliminates metal catalyst and associated waste/purification issues. | rsc.org |

Integration with Green Chemistry Principles in Fluorine-Containing Compound Synthesis

The synthesis of any chemical, including This compound , must be evaluated through the lens of green chemistry to minimize its environmental footprint from the outset. dovepress.com Organofluorine chemistry is actively evolving to incorporate these principles, moving away from traditional methods that often involve hazardous reagents and generate significant waste. dovepress.comtandfonline.com

The application of green chemistry principles to the synthesis of trifluoromethoxy compounds includes:

Prevention of Waste: Designing synthetic routes with high atom economy, where the maximum amount of starting materials is incorporated into the final product.

Use of Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. acdlabs.com

Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water or ionic liquids, and using less toxic fluorinating agents like Selectfluor instead of elemental fluorine. benthamdirect.comnumberanalytics.com

Energy Efficiency: Utilizing methods like photochemical or electrochemical synthesis that can be performed at ambient temperature and pressure, reducing the energy demands of the process. numberanalytics.comnumberanalytics.com

Use of Renewable Feedstocks: Exploring biological or renewable starting materials for chemical synthesis, although this remains a significant challenge for complex fluorinated molecules.

Design for Degradation: As discussed previously, designing the final molecule so that it breaks down into harmless products after its use is a primary goal. researchgate.net

By embedding these principles into the research and development process, chemists can create valuable fluorine-containing compounds while upholding a commitment to environmental stewardship. numberanalytics.com

| Green Chemistry Principle | Application in Fluorine Chemistry | Example |

|---|---|---|

| Catalysis | Replacing stoichiometric reagents with highly efficient metal or organocatalysts. | Palladium, Nickel, or Bismuth-catalyzed cross-coupling reactions. acdlabs.comacs.org |

| Safer Solvents | Using water, supercritical CO₂, or ionic liquids instead of volatile organic compounds (VOCs). | Catalyst-free trifluoromethylation performed in a water-acetonitrile mixture. rsc.org |

| Design for Energy Efficiency | Employing light (photochemistry) or electricity (electrochemistry) to drive reactions at room temperature. | Visible-light photoredox catalysis for trifluoromethoxylation. nih.gov |

| Less Hazardous Syntheses | Developing and using fluorinating agents with lower toxicity and greater stability. | Use of solid, stable reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). numberanalytics.com |

| Atom Economy | Designing addition reactions where all atoms of the reactants are incorporated into the product. | Direct C-H functionalization, which avoids pre-functionalized substrates and byproduct formation. |

| Design for Degradation | Incorporating chemical bonds that are susceptible to environmental degradation (e.g., hydrolysis). | Introducing ester or amide groups into the molecular backbone. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Trifluoromethoxy)propanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves introducing the trifluoromethoxy group into a propanoic acid precursor. A common method uses trifluoromethylsulfonyl chloride reacted with a propanoic acid derivative under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane), temperature control (0–25°C), and catalyst optimization are critical for yield and purity. Industrial methods may employ catalytic processes for scalability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the trifluoromethoxy group's presence and positional isomerism. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., exact mass 234.00205 Da). Reverse-phase HPLC with UV detection ensures purity, while IR spectroscopy identifies carboxylic acid and C-F stretching vibrations .

Q. How does the trifluoromethoxy group influence the compound’s lipophilicity and pharmacokinetic properties compared to non-fluorinated analogs?

- Methodological Answer : The trifluoromethoxy group enhances lipophilicity (logP >2.5), improving membrane permeability but potentially reducing aqueous solubility. Comparative studies with methoxy or hydroxy analogs (e.g., 3-(4-methoxyphenyl)propanoic acid) show lower bioavailability in fluorinated derivatives. Computational tools like Molinspiration or SwissADME can predict ADME properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH sensitivity of the carboxylic acid group) or cell line variability. Standardize assays using buffer systems (e.g., PBS at pH 7.4) and validate activity via orthogonal methods (e.g., enzyme inhibition assays vs. cellular viability tests). Cross-reference with structural analogs (e.g., 3-(4-fluorophenyl)propanoic acid) to isolate substituent-specific effects .

Q. What strategies are recommended for optimizing the reaction conditions of this compound derivatives to enhance selectivity in multi-step syntheses?

- Methodological Answer : Use Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces side reactions in thiazolidinone derivatives. Protecting the carboxylic acid group with tert-butyl esters during intermediate steps can prevent unwanted nucleophilic attacks .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with improved PPAR agonist activity?

- Methodological Answer : Replace the phenyl ring with heterocycles (e.g., oxadiazole) or introduce electron-withdrawing groups (e.g., nitro) to enhance receptor binding. Molecular docking against PPARγ/α/δ crystal structures (PDB IDs: 1I7I, 3DZY) identifies key interactions. In vivo validation in rodent models is critical for confirming therapeutic potential .

Q. What in silico approaches are effective in predicting metabolic pathways and toxicity profiles of this compound?

- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or GLIDE to model phase I/II metabolism (e.g., cytochrome P450 oxidation). Toxicity risk assessment via Derek Nexus identifies potential hepatotoxicity from trifluoromethoxy metabolites. Cross-validate predictions with in vitro microsomal stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.